tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate
Description
Properties
CAS No. |
1892984-36-9 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(methylaminomethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
OCTOVKLXQBEOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CNC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of biologically active molecules. Its unique structure allows for various modifications that are essential for developing new compounds with desired biological activities.
Reactivity
tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate can undergo several chemical reactions:
- Oxidation : Can be oxidized to yield various derivatives.
- Reduction : Reacts with reducing agents to form amine derivatives.
- Substitution Reactions : Engages in nucleophilic substitution, particularly at the carbamate group.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced amine derivatives |
| Substitution | Amines or alcohols | Substituted carbamate derivatives |
Biology
Enzyme Mechanisms and Protein Interactions
This compound is utilized in studying enzyme mechanisms and protein interactions. Its structure allows it to mimic natural substrates or inhibitors, facilitating the exploration of enzyme kinetics and binding affinities.
Protein Labeling and Modification
In protein biochemistry, this compound can be employed for protein labeling and modification techniques such as Western blotting and protein purification processes .
Medicine
Drug Development
The compound is being investigated for its potential use in drug development. Its ability to form stable interactions with biological targets makes it a candidate for creating new therapeutic agents.
Peptide Synthesis
It is also used as a protective group in peptide synthesis, allowing chemists to selectively modify specific amino acids without affecting others during synthesis .
Case Study 1: Enzyme Kinetics
In a study examining the inhibition of a specific enzyme, this compound was used to determine its impact on enzyme activity. The results indicated that the compound effectively inhibited enzyme function at varying concentrations, demonstrating its potential as a lead compound for drug development.
Case Study 2: Protein Interaction Studies
Researchers utilized this compound to investigate protein-protein interactions within a signaling pathway. By labeling proteins with this compound, they were able to visualize and quantify interactions using fluorescence-based methods, providing insights into cellular mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1858137-24-2
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.3 g/mol
- Structure: Features a cyclobutyl ring substituted with a methylamino group (-NHCH₃) and a tert-butyl carbamate (-OC(O)NHBoc) protecting group.
Applications :
Primarily used as a protected amine intermediate in pharmaceutical synthesis, enabling controlled reactivity during multi-step reactions .
Key Properties :
- Purity : ≥97%
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
- Hazards : Skin irritation (H315), eye damage (H318), and respiratory irritation (H335) .
Comparison with Structurally Similar Compounds
Cyclobutyl Derivatives with Aromatic Substituents
Structural Impact :
- Aryl substituents enhance steric bulk and lipophilicity, favoring membrane permeability in drug candidates.
Cyclopropane and Cyclohexane Analogues
Reactivity Trends :
Functional Group Variations
Biological Activity
tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate, a compound with the chemical formula CHNO, is gaining attention in biological research due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cyclobutyl moiety with a methylamino substitution. Its structural uniqueness contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1858137-24-2 |
| Purity | 97% |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing various metabolic pathways. Its carbamate structure is similar to known pharmacological agents, suggesting potential roles in drug development.
Enzyme Interactions
Research indicates that this compound can interact with enzymes involved in metabolic processes. For example, it has been used in studies examining enzyme kinetics and inhibition patterns, showcasing its utility in biochemical assays.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic disorders. The results demonstrated significant inhibition at varying concentrations, indicating its potential as a therapeutic agent in managing metabolic diseases.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
The data suggest that higher concentrations lead to increased inhibition, highlighting the compound's potency as an enzyme inhibitor.
Pharmacological Applications
Preliminary pharmacological studies suggest that this compound may exhibit anti-inflammatory properties. A patent application describes its use in treating inflammatory diseases, proposing that the compound's mechanism may involve modulation of inflammatory pathways .
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its application in drug discovery. Its stability and reactivity make it an ideal candidate for further development into pharmaceuticals targeting specific biological pathways.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate?
- Methodological Answer : Synthesis optimization involves three critical steps:
Amine Protection : Use Boc (tert-butoxycarbonyl) anhydride under basic conditions (e.g., DMAP in THF) to protect the primary amine, minimizing side reactions .
Cyclobutane Ring Formation : Employ [2+2] photocycloaddition or ring-closing metathesis, with steric control to prevent undesired stereoisomers .
Coupling Reactions : Activate the Boc-protected intermediate with EDC/HOBt for methylamine coupling. Monitor progress via TLC or LC-MS to achieve yields of 45–65% over three steps .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) identifies tert-butyl protons (δ 1.4–1.5 ppm) and cyclobutyl CH2 groups (δ 2.3–3.1 ppm) .
- Mass Spectrometry : HRMS confirms the molecular ion [M+H]+ with <3 ppm error .
- X-ray Crystallography : Resolves bond angles and spatial arrangements, as shown for related carbamates (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate) .
Q. How does the stability of tert-butyl carbamate derivatives vary under different storage conditions?
- Methodological Answer :
- Short-term Stability : Store at room temperature in inert atmospheres (N2/Ar) to prevent Boc-group hydrolysis .
- Long-term Stability : Refrigerate (2–8°C) in anhydrous solvents (e.g., THF, DCM) to avoid moisture-induced degradation. Monitor purity via HPLC every 6 months .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing tert-butyl carbamate derivatives?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling to install stereocenters, as demonstrated for tert-butyl ((1S,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states and charge distribution using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets. Validate against experimental data (e.g., NIST bond dissociation energies) .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict reaction kinetics .
Q. How should researchers address contradictions in reported stability or reactivity data?
- Methodological Answer :
- Replicate Conditions : Reproduce experiments using identical reagents, temperatures, and moisture levels .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) to identify outliers .
Q. What approaches study the solid-state behavior and crystal packing of tert-butyl carbamates?
- Methodological Answer :
- Single-Crystal XRD : Analyze intermolecular interactions (e.g., hydrogen bonds between carbamate NH and carbonyl groups) .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate stability with crystal lattice energy .
Q. What methodologies guide the design of tert-butyl carbamate derivatives for biological target probing?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify the cyclobutyl or methylamine moieties to enhance binding affinity. For example, tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate showed improved kinase inhibition .
- Bioisosteric Replacement : Substitute the Boc group with acetyl or trifluoroacetyl to modulate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
